molecular formula C14H16N4O2 B2577665 N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide CAS No. 1797222-62-8

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide

Cat. No.: B2577665
CAS No.: 1797222-62-8
M. Wt: 272.308
InChI Key: GCQGGTZOFFXGST-UHFFFAOYSA-N
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Description

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide is a synthetic organic compound that features a pyrrolidine ring, a pyrimidine ring, and a furan ring

Mechanism of Action

Target of Action

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide is a pyrrolidine derivative containing a pyrimidine ring . Pyrrolidine derivatives often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The interaction of this compound with its targets results in a variety of changes. As an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and development . Its inhibitory effects on various enzymes can alter multiple biochemical processes .

Biochemical Pathways

This compound affects several biochemical pathways due to its broad range of targets . By inhibiting phosphodiesterase type 5, it can increase the intracellular concentration of cyclic guanosine monophosphate (cGMP), affecting pathways that are regulated by this second messenger . Its inhibition of isocitrate dehydrogenase 1 can impact the citric acid cycle . By inhibiting endothelin-converting enzyme 1 and vascular adhesion protein 1, it can influence vascular function and inflammation .

Pharmacokinetics

Pyrrolidine derivatives are generally known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties can potentially enhance the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its multiple targets . It can modulate pain perception, influence cell growth and development, and alter various biochemical processes . It also has antioxidative and antibacterial properties and can affect the cell cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute halogenated intermediates.

Major Products:

    Oxidation Products: Furan-2-carboxylic acid derivatives.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine and pyrrolidine derivatives.

Scientific Research Applications

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

    N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide: Similar structure but with a benzamide moiety instead of a furan ring.

    N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.

Uniqueness: N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide is unique due to the presence of the furan ring, which can impart distinct electronic properties and influence the compound’s reactivity and binding characteristics. This uniqueness can be leveraged in designing compounds with specific biological activities or material properties.

Properties

IUPAC Name

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-14(11-4-3-9-20-11)16-10-12-15-6-5-13(17-12)18-7-1-2-8-18/h3-6,9H,1-2,7-8,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQGGTZOFFXGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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